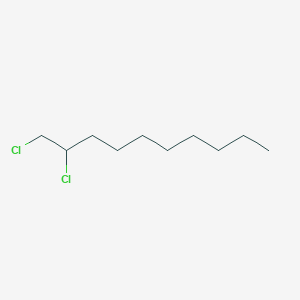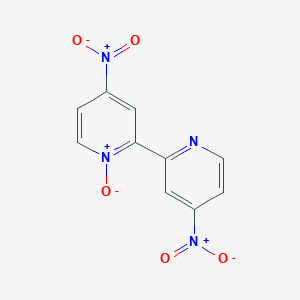
Sorbitan, monodocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan, monodocosanoate, also known as Span 20, is a non-ionic surfactant derived from the esterification of sorbitol with docosanoic acid (behenic acid). It is widely used in various industries due to its emulsifying, dispersing, and stabilizing properties. The compound appears as a white to pale yellow solid or waxy substance and is soluble in organic solvents such as ethanol, petroleum ether, and chloroform .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan, monodocosanoate is synthesized through the esterification of sorbitol with docosanoic acid in the presence of an alkaline catalyst. The reaction typically involves heating the mixture to facilitate the esterification process. The reaction product is then purified through distillation, crystallization, and drying to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, monodocosanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Involves sorbitol and docosanoic acid with an alkaline catalyst.
Hydrolysis: Can be achieved using acidic or basic conditions to break down the ester bond.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents depending on the desired outcome.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sorbitol and docosanoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sorbitan, monodocosanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Widely used in cosmetics, food products, and agricultural formulations as an emulsifier and dispersant .
Wirkmechanismus
The primary mechanism of action of sorbitan, monodocosanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in pharmaceutical and cosmetic formulations where stable emulsions are required .
Vergleich Mit ähnlichen Verbindungen
- Sorbitan monostearate (Span 60)
- Sorbitan tristearate (Span 65)
- Sorbitan monolaurate (Span 20)
- Polysorbates (e.g., Polysorbate 20, Polysorbate 80)
Comparison: Sorbitan, monodocosanoate is unique due to its long-chain fatty acid (docosanoic acid) which provides distinct emulsifying properties compared to other sorbitan esters with shorter fatty acid chains. This makes it particularly effective in stabilizing emulsions with high oil content .
Eigenschaften
IUPAC Name |
[1-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] docosanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)34-25(22-29)28-27(32)24(30)23-33-28/h24-25,27-30,32H,2-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZXIPWWFZNWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62568-11-0 |
Source


|
| Record name | Sorbitan, monodocosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1622754.png)








![Tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1622769.png)




